4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol
Overview
Description
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol is a chemical compound known for its unique structure and potential applications in various fields of research and industry. It is characterized by the presence of a benzisothiazole ring with a dioxido group and an amino group attached to a phenol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol typically involves the reaction of 1,2-benzisothiazole-3(2H)-one 1,1-dioxide with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenol
- 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol
Uniqueness
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol is unique due to its specific substitution pattern on the benzisothiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-10-7-5-9(6-8-10)14-13-11-3-1-2-4-12(11)19(17,18)15-13/h1-8,16H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWCOOOHUNHQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220314 | |
Record name | 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24789543 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
296790-99-3 | |
Record name | 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=296790-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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